molecular formula C18H17F2N3O2 B2410161 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1207004-47-4

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B2410161
CAS No.: 1207004-47-4
M. Wt: 345.35
InChI Key: VAFWBNFTTRZQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is a chemically synthesized urea derivative intended for research and development purposes. The compound features a 2,6-difluorophenyl group and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl moiety, a structural motif found in molecules with significant biological activity. Urea derivatives are a prominent class of compounds in medicinal chemistry, explored for their interactions with various biological targets. For instance, structurally related compounds have been investigated as gonadotropin-releasing hormone (GnRH) antagonists for potential application in hormone-dependent conditions . Other research into pyrrolidinone urea compounds has focused on their potential as agonists for receptors like FPR2, which is implicated in inflammatory processes and diseases such as atherosclerosis, heart failure, and COPD . This product is provided as a high-purity material to support investigative studies in these and other fields. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-11-7-8-12(10-15(11)23-9-3-6-16(23)24)21-18(25)22-17-13(19)4-2-5-14(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWBNFTTRZQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the reaction of 2,6-difluoroaniline with 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Industrial Production

Industrial methods focus on optimizing reaction conditions to enhance yield and purity, utilizing catalysts, controlling temperature and pressure, and employing purification techniques like chromatography.

Medicinal Chemistry

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea has shown potential in drug development:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against National Cancer Institute (NCI)-60 human cancer cell lines .
  • Mechanistic Insights : Research has shown that modifications in the urea structure can enhance interactions with target enzymes, improving antiproliferative effects .

Biological Studies

The compound may serve as a valuable tool in biological research to study enzyme interactions or as a ligand in binding studies. Its unique structure allows for specific interactions with biological targets.

Agricultural Applications

Due to its chemical properties, this compound can be explored for use in agricultural formulations, potentially acting as a pesticide or herbicide. The urea derivatives are known for their efficacy in controlling pests and diseases in crops.

Anticancer Activity Study

In one notable study, derivatives similar to this compound were synthesized and tested against multiple cancer cell lines. The findings indicated that certain modifications led to increased potency and selectivity towards cancer cells .

Mechanistic Investigations

Another research effort focused on understanding how changes to the urea structure affected binding affinity to target enzymes. This study provided insights into optimizing compounds for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-phenylurea
  • 1-(2,6-Difluorophenyl)-3-(4-methylphenyl)urea
  • 1-(2,6-Difluorophenyl)-3-(2-oxopyrrolidin-1-yl)phenylurea

Uniqueness

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea is unique due to the presence of both the difluorophenyl and oxopyrrolidinyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.

Biological Activity

1-(2,6-Difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea, commonly referred to as a diaryl urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of molecules that exhibit significant antiproliferative effects against various cancer cell lines. This article aims to detail the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves a multi-step process that typically includes the formation of the urea linkage through reaction between an isocyanate and an amine. The structural formula can be represented as follows:

C19H20F2N2O\text{C}_{19}\text{H}_{20}\text{F}_2\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that diaryl ureas can interact with various targets, including:

  • Indoleamine 2,3-dioxygenase 1 (IDO1) : A crucial enzyme in tryptophan metabolism that plays a role in immune response modulation and tumor progression.
  • BRAF Kinase : Involved in cell signaling pathways that control cell growth and division.

Biological Evaluation

Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Reference
A5493.90 ± 0.33
HCT-1162.39 ± 0.10
PC-3Not reported

Case Studies

Case Study 1: Antiproliferative Activity
In a study published by PMC, various derivatives of diaryl ureas were synthesized and screened for their antiproliferative activities against A549 and HCT-116 cell lines. The compound exhibited significant inhibitory effects comparable to established anticancer agents like sorafenib, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: IDO1 Inhibition
Another investigation focused on the inhibitory activity against IDO1. The results showed that modifications in the structure significantly influenced the potency of the compounds. The most promising derivatives demonstrated selective inhibition of IDO1 without affecting tryptophan 2,3-dioxygenase (TDO), highlighting their potential for immunotherapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-difluorophenyl)-3-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]urea, and how can reaction conditions be optimized to improve yield?

Methodology :

  • Stepwise urea formation : React 2,6-difluoroaniline with a carbonylating agent (e.g., triphosgene) to generate the isocyanate intermediate. Subsequent coupling with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under inert conditions (e.g., dry DCM, 0–5°C) yields the target compound .
  • Optimization : Use high-performance liquid chromatography (HPLC) to monitor reaction progress. Adjust stoichiometry (e.g., 1.2:1 molar ratio of isocyanate to amine) and employ catalysts like triethylamine to enhance coupling efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. How can structural ambiguities in the compound’s crystalline form be resolved?

Methodology :

  • X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol/water) and analyze diffraction patterns to confirm bond angles, torsion, and intermolecular interactions (e.g., hydrogen bonding between urea NH and carbonyl groups) .
  • Complementary techniques : Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to validate substituent positions, especially for the 2-oxopyrrolidinyl and difluorophenyl moieties .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Methodology :

  • Enzyme inhibition assays : Test against kinases or phosphatases (e.g., using ADP-Glo™ or malachite green assays) to assess binding affinity. IC₅₀ values can be determined via dose-response curves (0.1–100 µM) .
  • Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity. Include positive controls (e.g., doxorubicin) and normalize data to DMSO-treated cells .

Advanced Research Questions

Q. How can substituent effects on the compound’s pharmacokinetic properties be systematically studied?

Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with variations in the pyrrolidinone ring (e.g., 3-oxo vs. 2-oxo) or fluorine substitution patterns. Compare solubility (shake-flask method), logP (HPLC-derived), and metabolic stability (human liver microsomes) .
  • Computational modeling : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding modes to cytochrome P450 enzymes and correlate with experimental clearance rates .

Q. What experimental designs are appropriate for resolving contradictions in reported biological activity across studies?

Methodology :

  • Standardized protocols : Adopt consensus assay conditions (e.g., fixed ATP concentration in kinase assays, consistent cell passage numbers) to minimize variability. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) to confirm results .
  • Meta-analysis : Aggregate data from independent studies (≥3 replicates per study) and apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers or confounding factors (e.g., batch-to-batch compound purity) .

Q. How can the environmental fate of this compound be assessed to inform ecotoxicology risk models?

Methodology :

  • Degradation studies : Expose the compound to simulated sunlight (Xe lamp, 300–800 nm) and analyze photolytic byproducts via LC-MS/MS. Measure half-life in aqueous buffers (pH 4–9) to assess hydrolytic stability .
  • Bioaccumulation assays : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCF). Pair with quantitative structure-property relationship (QSPR) models to predict environmental persistence .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility during in vivo studies?

Methodology :

  • Formulation strategies : Prepare nanoemulsions (e.g., using Tween-80 and PEG-400) or cyclodextrin complexes to enhance bioavailability. Characterize particle size (dynamic light scattering) and stability (accelerated storage testing) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the urea NH to improve solubility, with enzymatic cleavage studies in plasma or liver homogenates .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

Methodology :

  • High-resolution mass spectrometry (HRMS) : Identify impurities at <0.1% levels using electrospray ionization (ESI) in positive/negative modes. Compare fragmentation patterns with reference standards .
  • Forced degradation : Stress the compound under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions to elucidate degradation pathways and validate stability-indicating methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.